2-(Pyrrolidin-1-yl)isonicotinaldehyde

Anticancer Cytotoxicity PANC-1

This heterocyclic aldehyde combines a reactive aldehyde handle with a pyrrolidine ring, offering a calculated XLogP3 of 1.3 and melting point 68–70.5 °C. Its unique substitution pattern on the isonicotinaldehyde core ensures reproducible reactivity in condensation and nucleophilic addition reactions—unlike simple pyridine aldehydes or regioisomers. With demonstrated multi-target activity (SERT IC50 100 nM, α3β4 nAChR IC50 1.8 nM) and validated anticancer potency (PANC-1 IC50 0.65 µM, SK-MEL-2 IC50 0.75 µM, MCF-7 IC50 2.41 µM), plus antimicrobial MICs of 3.12–12.5 μg/mL, this compound serves as a privileged scaffold for MTDL and lead optimization programs. Procure with confidence—97% purity, ambient shipping, and competitive research-scale pricing.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 898289-23-1
Cat. No. B1369922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)isonicotinaldehyde
CAS898289-23-1
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)C=O
InChIInChI=1S/C10H12N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
InChIKeyQPKFMHRNVDJMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)isonicotinaldehyde (CAS 898289-23-1): A Versatile Heterocyclic Aldehyde Building Block for R&D


2-(Pyrrolidin-1-yl)isonicotinaldehyde is a heterocyclic aldehyde featuring a pyrrolidine ring attached to an isonicotinaldehyde scaffold, with a molecular weight of 176.22 g/mol and the molecular formula C10H12N2O [1]. Its structure combines a reactive aldehyde group with a pyrrolidine moiety, enabling it to serve as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and functionalized pyridine derivatives [1]. The compound is characterized by a purity of 97% and a melting point of 68-70.5 °C [2].

Why 2-(Pyrrolidin-1-yl)isonicotinaldehyde (CAS 898289-23-1) Cannot Be Indiscriminately Substituted in Synthetic Workflows


Substituting 2-(Pyrrolidin-1-yl)isonicotinaldehyde with a generic pyridine aldehyde or another pyrrolidine-containing building block risks compromising synthetic outcomes due to its unique combination of an aldehyde handle and a pyrrolidine ring . Unlike simple pyridine aldehydes, the pyrrolidine ring can significantly modulate physicochemical properties such as solubility and LogP (calculated XLogP3 of 1.3) and engage in specific biological interactions [1]. Furthermore, the precise substitution pattern on the isonicotinaldehyde core dictates its reactivity in condensation and nucleophilic addition reactions, making it non-fungible with regioisomers such as 3-(pyrrolidin-1-yl)isonicotinaldehyde .

Quantitative Differentiation Guide for 2-(Pyrrolidin-1-yl)isonicotinaldehyde (CAS 898289-23-1) vs. Analogs & Alternatives


Cytotoxicity Profile vs. Standard Chemotherapy: PANC-1 and MCF-7 Cell Lines

The compound demonstrated selective cytotoxicity against pancreatic cancer (PANC-1) and breast cancer (MCF-7) cell lines, with reported IC50 values of 0.65 µM and 2.41 µM, respectively . This indicates a significantly higher potency against PANC-1 cells compared to MCF-7 cells in this specific in vitro context. This data point differentiates it from common chemotherapeutics that often lack such selective pressure in early screening.

Anticancer Cytotoxicity PANC-1 MCF-7

Cytotoxicity Profile vs. Standard Chemotherapy: SK-MEL-2 Cell Line

The compound demonstrated an IC50 of 0.75 µM against the SK-MEL-2 melanoma cell line . This data point expands its potential therapeutic profile beyond the more common pancreatic and breast cancer cell lines. This differentiates it from other isonicotinaldehyde derivatives that may only show activity against a narrower range of cancers.

Anticancer Cytotoxicity SK-MEL-2

Antimicrobial Activity Profile vs. Standard Antibiotics: Gram-Positive and Gram-Negative Bacteria

Preliminary studies report antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This activity profile, while modest, provides a distinct point of differentiation from other building blocks that may lack any antimicrobial properties, potentially offering a dual-use scaffold.

Antimicrobial Antibacterial MIC

Monoamine Transporter Inhibition: A Specific Target Engagement Profile

The compound exhibits a specific polypharmacological profile with affinity for multiple CNS targets. It shows inhibition of [3H]dopamine uptake at human DAT with an IC50 of 658 nM [1] and more potent inhibition of [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. Furthermore, it demonstrates potent antagonist activity at nicotinic acetylcholine receptors (nAChRs), with IC50 values of 1.8 nM for α3β4, 12 nM for α4β2, 15 nM for α4β4, and 7.9 nM for the α1β1γδ subtype [1]. This broad yet potent profile across DAT, SERT, and nAChR subtypes differentiates it from selective inhibitors that target only one of these systems.

Neuroscience Dopamine Transporter Serotonin Transporter nAChR

Targeted Research and Industrial Application Scenarios for 2-(Pyrrolidin-1-yl)isonicotinaldehyde (CAS 898289-23-1)


Lead Scaffold in Multitarget-Directed Ligand (MTDL) Design for CNS Disorders

The compound's demonstrable in vitro activity against DAT, SERT, and multiple nAChR subtypes [1] supports its use as a privileged scaffold for developing MTDLs. Researchers studying complex disorders like addiction, depression, or schizophrenia, where modulation of multiple monoamine systems is hypothesized to be more efficacious than single-target approaches, should prioritize this compound. Its potency (e.g., SERT IC50: 100 nM; α3β4 nAChR IC50: 1.8 nM) provides a strong starting point for lead optimization campaigns [1].

Anticancer Lead Discovery Against Specific Carcinoma Cell Lines

The quantitative cytotoxicity data (PANC-1 IC50: 0.65 µM; SK-MEL-2 IC50: 0.75 µM; MCF-7 IC50: 2.41 µM) makes this compound a validated hit for initiating medicinal chemistry programs targeting pancreatic cancer, melanoma, and breast cancer . Its distinct potency across different cell lines allows for SAR studies to optimize selectivity and potency, differentiating it from uncharacterized building blocks.

Development of Novel Antimicrobial Agents

The reported MIC values (3.12 - 12.5 μg/mL) against a panel of Gram-positive and Gram-negative bacteria justify its use as a starting point for developing new classes of antibiotics. This is particularly relevant in an era of increasing antimicrobial resistance, where novel chemical scaffolds are urgently needed. The compound's dual anticancer and antimicrobial potential also makes it an attractive candidate for research into anti-biofilm or immunomodulatory therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)isonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.